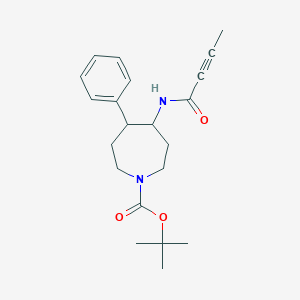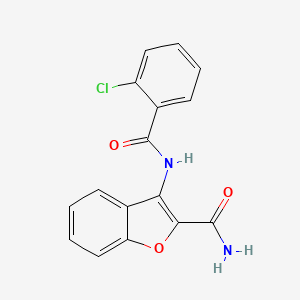
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as DICA, is a synthetic compound that has shown potential in various scientific research applications. DICA is a thioacetamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives have been explored for their potential antitumor activities. In a study, derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines, highlighting their potential in cancer treatment research. Specifically, compounds with benzothiazole and benzimidazole structures demonstrated significant activity, underscoring the role of these derivatives in developing new anticancer agents (Yurttaş et al., 2015).
Antibacterial Agents
Derivatives of N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide have also been synthesized and evaluated for their antibacterial activity. Studies have shown that some of these compounds exhibit moderate to good activity against gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents. The synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of these compounds provide insights into their structural and physicochemical parameters, enhancing our understanding of their antibacterial properties (Desai et al., 2008).
Antimicrobial Activity
Further research into N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide derivatives has demonstrated their antimicrobial efficacy. Novel synthesized compounds have been screened for their activity against different microorganisms, with some showing promising results. These findings contribute to the ongoing search for new antimicrobial agents, particularly in the face of rising antibiotic resistance (Mistry et al., 2009).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-14-7-6-12(10-15(14)19)21-16(23)11-24-17-20-8-9-22(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVVMFALEPCWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate](/img/structure/B2430310.png)
![2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B2430315.png)
![rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2430317.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one](/img/structure/B2430318.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2430319.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-chlorobenzoate](/img/structure/B2430320.png)


![2,6-dichloro-N-[(6-chloropyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2430326.png)

![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)
![N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2430330.png)
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)